![molecular formula C6H12F2O B1661116 3,3-Difluoro-4-methylpentan-1-ol CAS No. 88128-47-6](/img/structure/B1661116.png)
3,3-Difluoro-4-methylpentan-1-ol
Overview
Description
3,3-Difluoro-4-methylpentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has shown potential in various applications, including medicinal and biochemical research.
Scientific Research Applications
Catalysis and Chemical Synthesis
One notable application is in catalysis, where compounds like 3,3-Difluoro-4-methylpentan-1-ol could potentially participate in hydrodefluorination reactions. Such reactions are pivotal in transforming strong C(sp3)-F bonds found in fluorinated hydrocarbons into their non-fluorinated counterparts, offering a pathway to modify or degrade perfluorinated compounds that are environmentally persistent. For instance, the catalytic hydrodefluorination of C(sp3)-F bonds, facilitated by specific catalysts at room temperature, showcases the potential for similar fluoroalcohols to undergo transformations that could be beneficial in synthesizing environmentally benign chemicals or in pollutant degradation processes (Scott, Çelenligil-Çetin, & Ozerov, 2005).
Environmental Chemistry
In the realm of environmental science, the structural analogs of 3,3-Difluoro-4-methylpentan-1-ol serve as subjects in studying the atmospheric fate of fluorinated compounds. The photolysis of perfluorinated ketones, for example, reveals that such compounds possess negligible global warming potential due to their short atmospheric lifetimes. This insight is crucial for evaluating the environmental impact of fluorinated chemicals and for developing new compounds with minimal ecological footprints (Ren, Bernard, Daële, & Mellouki, 2019).
Biofuel Research
Furthermore, the synthesis of isomer compounds, closely related to 3,3-Difluoro-4-methylpentan-1-ol, within engineered microorganisms has been explored for biofuel applications. The research underscores the potential of such fluoroalcohols in contributing to the generation of renewable energy sources. Metabolic engineering strategies aimed at producing pentanol isomers demonstrate the compound's relevance in developing sustainable biofuels, highlighting a promising avenue for future energy solutions (Cann & Liao, 2009).
properties
IUPAC Name |
3,3-difluoro-4-methylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-5(2)6(7,8)3-4-9/h5,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUQGYBECVHYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70830316 | |
Record name | 3,3-Difluoro-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70830316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methylpentan-1-ol | |
CAS RN |
88128-47-6 | |
Record name | 3,3-Difluoro-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70830316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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